2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-15-5-1-13(2-6-15)11-17(22)21-12-14-3-7-16(8-4-14)23-18-20-9-10-24-18/h1-10H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBFCAQXMAXQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves the following steps:
Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of 2-mercaptothiazole with an appropriate halogenated benzyl compound under basic conditions to form the thiazol-2-yloxy intermediate.
Coupling with 4-fluorophenylacetic Acid: The intermediate is then coupled with 4-fluorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorophenyl and thiazol-2-yloxy groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Core Substituents and Functional Groups
- Target Compound: Acetamide backbone: The nitrogen of the acetamide is substituted with a 4-(thiazol-2-yloxy)benzyl group. Aryl group: A 4-fluorophenyl moiety is attached to the α-carbon of the acetamide.
Analog 1 (GSK1570606A) :
- Structure: 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide .
- Key Difference: Replaces the benzyloxy-thiazole group with a pyridinyl-thiazole directly attached to the acetamide nitrogen.
- Implication: The pyridine ring may enhance solubility but reduce lipophilicity compared to the benzyloxy group.
- Analog 2 (Compound 15 from ): Structure: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide . Key Difference: Incorporates a piperazine ring instead of the benzyloxy linker.
Molecular Weight and Physical Properties
- Insights : Higher molecular weights (e.g., Compound 15) correlate with increased melting points, suggesting enhanced crystallinity. The target compound’s benzyloxy-thiazole group likely contributes to moderate lipophilicity, balancing membrane permeability and solubility.
Biological Activity
2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
The synthesis of 2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves several key steps:
- Formation of Thiazol-2-yloxy Intermediate : This is achieved by reacting 2-mercaptothiazole with a halogenated benzyl compound under basic conditions.
- Coupling Reaction : The thiazol-2-yloxy intermediate is then coupled with 4-fluorophenylacetic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final acetamide product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various disease pathways. The presence of the fluorophenyl and thiazol-2-yloxy groups enhances its binding affinity and specificity, suggesting potential roles in:
- Enzyme Inhibition : It may inhibit enzymes related to inflammation and microbial resistance.
- Receptor Modulation : The compound could modulate receptor activities that are crucial in disease progression.
Antimicrobial Properties
Research indicates that 2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's structure allows it to disrupt bacterial cell wall synthesis or function, leading to cell death.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. This inhibition could make it a candidate for treating inflammatory diseases such as arthritis or other autoimmune conditions.
Case Studies
- Antiviral Activity : In a study focusing on heterocyclic compounds, derivatives similar to 2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide were found to inhibit viral replication significantly. For instance, compounds with thiazole moieties displayed IC50 values ranging from 0.20 μM to 0.35 μM against viral targets, indicating strong antiviral potential .
- Cytotoxicity Assessments : In cytotoxicity assays against cancer cell lines, compounds structurally related to this acetamide exhibited IC50 values between 1.83 µM and 6.28 µM, showcasing their potential as anticancer agents .
Comparative Analysis of Biological Activities
Q & A
Q. Q1: What are the common synthetic routes for preparing 2-(4-fluorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, and what key intermediates are involved?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves:
- Reacting 4-(thiazol-2-yloxy)benzylamine with 2-(4-fluorophenyl)acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond .
- Alternatively, thiazole intermediates can be generated by cyclizing thioureas with α-halo ketones, as seen in analogous thiazole-acetamide syntheses .
Key intermediates include 4-(thiazol-2-yloxy)benzylamine and 2-(4-fluorophenyl)acetic acid derivatives. Purity is often verified via HPLC (>95%) and NMR spectroscopy.
Q. Q2: What spectroscopic methods are essential for confirming the structural integrity of this compound?
- NMR (¹H/¹³C): Confirm the presence of the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and thiazole ring (δ ~6.8–7.0 ppm for thiazole protons). The acetamide NH typically appears at δ ~8.5 ppm .
- FT-IR: Key peaks include N-H stretching (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-F (~1220 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₆FN₂O₂S: 349.09) .
Advanced Synthesis Challenges
Q. Q3: How can researchers address low yields in the final coupling step between 4-(thiazol-2-yloxy)benzylamine and 2-(4-fluorophenyl)acetyl chloride?
Low yields may arise from steric hindrance or competing side reactions. Methodological optimizations include:
- Using Schotten-Baumann conditions (biphasic system with NaOH) to enhance acyl chloride reactivity .
- Substituting triethylamine with DMAP (4-dimethylaminopyridine) to catalyze amide bond formation .
- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .
Q. Q4: What strategies mitigate impurities from thiazole ring oxidation during synthesis?
- Perform reactions under inert atmosphere (N₂/Ar) to prevent thiazole sulfur oxidation.
- Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–1% w/w during reflux steps .
- Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to terminate reactions before degradation .
Biological Activity Profiling
Q. Q5: How should researchers design in vitro assays to evaluate the anticancer potential of this compound?
- Cell Lines: Use human cancer cell lines (e.g., MCF-7, HeLa) and normal cell controls (e.g., HEK-293).
- Dose-Response: Test concentrations from 1–100 µM over 48–72 hours, with cisplatin as a positive control.
- Mechanistic Studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection assays .
- Data Interpretation: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate via triplicate experiments .
Q. Q6: How can contradictory results in antimicrobial activity across studies be resolved?
Conflicting data may stem from variations in bacterial strains or assay conditions. Recommendations:
- Standardize protocols using CLSI guidelines (Clinical and Laboratory Standards Institute) for MIC (Minimum Inhibitory Concentration) determination.
- Cross-validate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
- Perform molecular docking to assess binding consistency to targets (e.g., bacterial dihydrofolate reductase) .
Structural and Computational Analysis
Q. Q7: What crystallographic techniques resolve discrepancies in proposed molecular conformations?
Q. Q8: How can molecular dynamics simulations optimize solubility for in vivo studies?
- Simulate solvation free energy in PBS (pH 7.4) or DMSO/water mixtures using GROMACS.
- Modify the benzyl-thiazole linker with polar groups (e.g., -OH, -OCH₃) to enhance aqueous solubility without compromising target binding .
Data Contradiction and Reproducibility
Q. Q9: How should researchers address batch-to-batch variability in biological activity?
Q. Q10: What meta-analysis frameworks are suitable for reconciling conflicting COX-1/COX-2 inhibition data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
